![molecular formula C17H17BrN2O3S B2899570 (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034461-14-6](/img/structure/B2899570.png)
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thiazepane-based molecule that has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme α-glucosidase , which plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
Based on the inhibition of α-glucosidase by similar compounds , it can be inferred that this compound may interact with the enzyme, leading to a decrease in its activity.
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate metabolism pathway . α-glucosidase is responsible for breaking down complex carbohydrates into simple sugars. Inhibition of this enzyme can delay carbohydrate digestion, reducing postprandial hyperglycemia, which is beneficial in the management of type II diabetes mellitus .
Result of Action
The inhibition of α-glucosidase by this compound could potentially lead to a decrease in postprandial hyperglycemia, which is beneficial in the management of type II diabetes mellitus . .
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is its high yield and purity during synthesis. This makes it an ideal candidate for further studies and drug development. Additionally, its low toxicity profile and promising results in preclinical studies make it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone. One direction is to further investigate its mechanism of action and signaling pathways involved in its anti-inflammatory and anti-cancer effects. Additionally, studies can be conducted to evaluate its efficacy in vivo and its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Furthermore, modifications can be made to the structure of this compound to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Synthesis Methods
The synthesis of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves the reaction of 3-bromo-5-chloropyridine with 2-phenyl-1,4-thiazepane-1,1-dioxide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The yield of the product is typically high, and the purity can be further improved through recrystallization.
Scientific Research Applications
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-10-14(11-19-12-15)17(21)20-7-6-16(24(22,23)9-8-20)13-4-2-1-3-5-13/h1-5,10-12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVJHNPMHQICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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